molecular formula C14H8ClF3N2O2S B2683223 N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide CAS No. 1257095-61-6

N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide

Cat. No.: B2683223
CAS No.: 1257095-61-6
M. Wt: 360.74
InChI Key: YJGAJMDYGGYCBM-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound that belongs to the class of benzothioamides This compound is characterized by the presence of a chloro-nitrophenyl group and a trifluoromethyl group attached to a benzothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)

    Oxidation: Hydrogen peroxide, acetic acid

Major Products Formed

    Reduction: N-(4-Amino-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide

    Substitution: this compound derivatives

    Oxidation: N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, chloro, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-nitrophenyl)-4-methylbenzothioamide
  • N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(4-Bromo-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide

Uniqueness

N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making it a valuable feature in drug design and materials science.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-10(7-12(11)20(21)22)19-13(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGAJMDYGGYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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